molecular formula C10H19NO3 B13194339 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B13194339
M. Wt: 201.26 g/mol
InChI Key: CIOHPXSDQMOOFW-UHFFFAOYSA-N
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Description

8-(2-Aminoethyl)-1,4-dioxaspiro[45]decan-8-ol is a spirocyclic compound characterized by a unique structure that includes a dioxaspirodecane ring system with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its simplicity and the availability of starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-(2-Aminoethyl)-1,4-dioxaspiro[4

Mechanism of Action

The mechanism of action of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Aminoethyl)-1,4-dioxaspiro[45]decan-8-ol is unique due to its specific combination of a dioxaspirodecane ring and an aminoethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

8-(2-aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C10H19NO3/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2

InChI Key

CIOHPXSDQMOOFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CCN)O)OCCO2

Origin of Product

United States

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